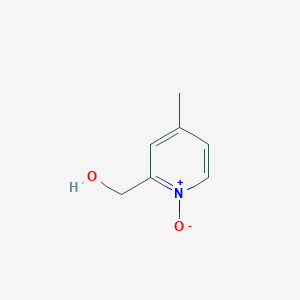

![molecular formula C7H10N2O2 B1168041 (3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1256643-48-7](/img/structure/B1168041.png)

(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolidine-2,4-diones, closely related to our compound of interest, involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclisation and hydrolysis–decarboxylation. Such processes are crucial for creating acylated derivatives at specific positions on the pyrrolidine ring, leading to compounds with varied functional groups and potential applications (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives has been a subject of interest due to their luminescent properties and potential in organic electronics. For example, studies on polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit have shown significant luminescence and quantum yield, which are pivotal for understanding the molecular structure's impact on material properties (Zhang & Tieke, 2008).

Chemical Reactions and Properties

Chemical reactions involving the pyrrolo[3,4-c]pyrrole core often result in compounds with unique electronic and optical properties. For instance, electrochemical polymerisation of derivatives can produce materials with low oxidation potentials and reversible electrochromic properties, highlighting the diverse chemical reactivity and potential applications of these compounds in electronics and photonics (Zhang, Tieke, Forgie, & Skabara, 2009).

Physical Properties Analysis

The physical properties of compounds based on the pyrrolo[3,4-c]pyrrole structure are often analyzed through their luminescence and solubility. These properties are crucial for their application in materials science, especially in the development of organic semiconductors and fluorescent materials. The solubility in common organic solvents and strong fluorescence exhibited by such compounds indicate their potential for versatile applications in materials science (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of (3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione and its derivatives are characterized by their reactivity towards various chemical reagents and conditions. Studies on their reactivity, such as the ability to undergo cycloaddition reactions or their electrochemical behavior, provide insights into their versatility and potential for creating new materials with tailored properties. These investigations are pivotal for the development of novel organic electronic devices and materials with specific functionalities (Guo, Wang, Zhao, & Zhang, 2023).

Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

Diketopyrrolopyrroles, closely related to the compound , have been extensively studied for their synthesis, reactivity, and optical properties. These compounds are distinguished for their use as high-quality dyes across various applications including field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The relationship between their structure and optical properties has been critically analyzed, revealing that modifications in the diketopyrrolopyrroles' chromophore significantly affect both linear and nonlinear optical properties, such as causing a strong bathochromic shift in absorption and an increase in the two-photon absorption cross-section. Their straightforward synthesis, combined with excellent stability and near-unity fluorescence quantum yield, underscores their potential for widespread application in future technological advancements (Grzybowski & Gryko, 2015).

Electronic Device Applications

Another facet of research on this compound involves its integration into conjugated polymers, particularly in the development of donor–acceptor (D–A) type polymers for electronic devices. Polymers incorporating DPP-based moieties and their analogs, like isoDPP, benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP), have shown significant promise in enhancing the performance of electronic devices. These high-performance electron-deficient pigments, due to their distinct optical and electrochemical characteristics, are expected to outperform traditional DPP-based polymers in electronic applications. This underscores the potential of incorporating such innovative compounds into the design of D–A type conjugated polymers for high-performance electronic devices (Deng et al., 2019).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the pyrrolidine scaffold, to which the compound is related, plays a pivotal role in the development of biologically active compounds. The saturated five-membered pyrrolidine ring, due to its sp3-hybridization and stereochemistry, significantly enhances the three-dimensional coverage of molecules, a phenomenon beneficial for drug discovery. This review sheds light on the broad spectrum of bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting the versatility and potential of this scaffold in generating new compounds with varied biological profiles (Li Petri et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of conjugated polymers for application in fullerene and non-fullerene based organic solar cells (oscs) .

Mode of Action

It has been synthesized using a visible light-induced diastereoselective method . This process involves a [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst .

Biochemical Pathways

The compound’s synthesis involves environmentally friendly processes with good functional group tolerance and substrate scope .

Result of Action

The compound has been used in the synthesis of conjugated polymers for application in oscs . These polymers have shown potential for high-performance applications .

Action Environment

The action of this compound can be influenced by environmental factors such as light exposure. Its synthesis involves a visible light-induced process . The method is efficient and environmentally friendly .

Propiedades

IUPAC Name |

(3aR,6aS)-5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-6(10)4-2-8-3-5(4)7(9)11/h4-5,8H,2-3H2,1H3/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORSINSMFQKJDX-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CNCC2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@H]2CNC[C@@H]2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901139972 | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256643-48-7 | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Cyclohexane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt](/img/structure/B1167978.png)